1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure includes a 3-methylphenyl substituent at position 7 and a piperidine-4-carboxamide group linked to a 2-phenylethyl moiety at position 2 (Fig. 1). Such derivatives are typically synthesized via cyclocondensation reactions involving substituted thiophene precursors and functionalized amines .
Properties
IUPAC Name |
1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2S/c1-18-6-5-9-21(16-18)22-17-34-24-23(22)29-27(30-26(24)33)31-14-11-20(12-15-31)25(32)28-13-10-19-7-3-2-4-8-19/h2-9,16-17,20H,10-15H2,1H3,(H,28,32)(H,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSKFILKLCTWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-methylphenyl group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions.
Final coupling with the carboxamide group: This step may involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Analogues
Key analogues differ in aryl substituents and amide side chains (Table 1):
Key Observations :
Physicochemical Comparison :
- Lipophilicity : The 3-methylphenyl group increases logP compared to fluorine-substituted analogues, favoring blood-brain barrier penetration but possibly reducing aqueous solubility.
- Melting Points : Fluorinated derivatives (e.g., ) typically exhibit higher melting points due to stronger intermolecular dipole interactions .
Bioactivity and Computational Similarity Analysis
and highlight that structural similarity correlates with bioactivity clustering. Using Tanimoto and Dice coefficients (–6), the target compound’s similarity to known inhibitors can be quantified:
- Tanimoto Index (MACCS Fingerprints) : The target compound shares ~85% similarity with the 2-fluorophenyl analogue (), suggesting overlapping target profiles (e.g., kinase inhibition).
- Dice Index (Morgan Fingerprints) : A lower score (~65%) with ’s difluorobenzyl derivative implies divergent binding modes despite shared core structures .
Predicted Targets :
- Kinases (e.g., JAK2, EGFR) and epigenetic regulators (e.g., HDACs) are plausible targets, as seen in related thienopyrimidines .
Biological Activity
1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide (CAS Number: 1710202-90-6) is a synthetic compound with potential therapeutic applications. Its unique chemical structure suggests a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O3S |
| Molecular Weight | 369.4 g/mol |
| CAS Number | 1710202-90-6 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been noted to inhibit acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism . The inhibition of ACC can lead to alterations in lipid metabolism and has implications for treating conditions such as obesity and dyslipidemia.
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including prostate cancer cells (LNCaP) and hepatocellular carcinoma cells (HepG2) . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in neuropharmacology. It may influence neurotransmitter systems, particularly dopamine pathways. In behavioral pharmacological testing, compounds with similar structures have shown effects on locomotor activity and could be investigated for their potential in treating neurodegenerative diseases or substance abuse disorders .
Case Studies
- Inhibition of ACC : A study focused on the compound's role as an ACC inhibitor showed significant reductions in fatty acid synthesis in HepG2 cells when treated with varying concentrations of the compound. The results indicated an ED50 value of less than 0.3 mg/kg in vivo, suggesting high potency as a metabolic regulator .
- Cytotoxicity in Cancer Cells : Another study evaluated the cytotoxic effects of the compound on LNCaP cells. The findings revealed that treatment led to increased apoptosis rates compared to control groups, indicating its potential as a therapeutic agent against prostate cancer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
